Ethyl 2-ethylbutanoate

CAS No.: 2983-38-2

Cat. No.: VC2480933

Molecular Formula: C8H16O2

Molecular Weight: 144.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2983-38-2 |

|---|---|

| Molecular Formula | C8H16O2 |

| Molecular Weight | 144.21 g/mol |

| IUPAC Name | ethyl 2-ethylbutanoate |

| Standard InChI | InChI=1S/C8H16O2/c1-4-7(5-2)8(9)10-6-3/h7H,4-6H2,1-3H3 |

| Standard InChI Key | MJGSLNIPTRPYJV-UHFFFAOYSA-N |

| SMILES | CCC(CC)C(=O)OCC |

| Canonical SMILES | CCC(CC)C(=O)OCC |

| Boiling Point | 156.00 to 157.00 °C. @ 760.00 mm Hg |

Introduction

Chemical Properties and Structure

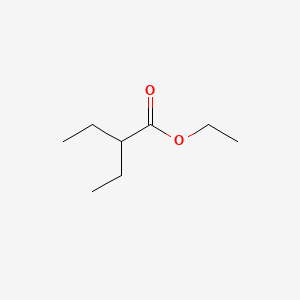

Ethyl 2-ethylbutanoate is an organic ester with the molecular formula C8H16O2 . This compound is formed through the esterification of 2-ethylbutanoic acid with ethanol. Its structure consists of a 2-ethylbutanoic acid backbone connected to an ethyl group via an ester linkage.

Physical and Chemical Characteristics

The physical and chemical properties of ethyl 2-ethylbutanoate are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C8H16O2 |

| Average Molecular Weight | 144.2114 g/mol |

| Monoisotopic Molecular Weight | 144.115029756 g/mol |

| IUPAC Name | ethyl 2-ethylbutanoate |

| CAS Registry Number | 2983-38-2 |

| Physical State | Liquid |

| Odor | Fruity |

The compound exists as a clear liquid at room temperature and features a pleasant fruity aroma characteristic of many ester compounds . This aromatic property contributes significantly to its widespread use in flavoring and fragrance applications. The molecular structure allows for effective solvent properties while maintaining stability under normal conditions .

Structural Identifiers

For precise identification in scientific and regulatory contexts, several standardized identifiers are used:

| Identifier | Value |

|---|---|

| SMILES | CCOC(=O)C(CC)CC |

| InChI | InChI=1S/C8H16O2/c1-4-7(5-2)8(9)10-6-3/h7H,4-6H2,1-3H3 |

| InChI Key | MJGSLNIPTRPYJV-UHFFFAOYSA-N |

These identifiers enable unambiguous referencing of the compound in scientific literature, databases, and regulatory documentation . The structural formula represents a branched carboxylic ester with an ethyl group attached to the second carbon of the butanoic acid chain, while another ethyl group forms the ester linkage.

Classification and Taxonomy

Ethyl 2-ethylbutanoate belongs to a specific hierarchy in chemical classification systems, allowing for systematic organization and study of its properties in relation to similar compounds.

Chemical Taxonomy

The hierarchical classification of ethyl 2-ethylbutanoate is as follows:

| Classification Level | Category |

|---|---|

| Kingdom | Organic compounds |

| Super Class | Lipids and lipid-like molecules |

| Class | Fatty Acyls |

| Sub Class | Fatty acid esters |

| Direct Parent | Fatty acid esters |

This classification places ethyl 2-ethylbutanoate within the broader context of lipid-like molecules that share similar structural and functional characteristics . The compound is categorized specifically as a fatty acid ester, which reflects its chemical structure consisting of a fatty acid (2-ethylbutanoic acid) linked to an alcohol (ethanol) through an ester bond.

Synonyms and Alternative Nomenclature

Several alternative names are used for this compound in scientific literature and commercial contexts:

-

Ethyl 2-ethylbutyrate

-

Butanoic acid, 2-ethyl-, ethyl ester

-

2-Ethyl-n-butyric acid ethyl ester

-

2-ethyl-butanoic acid, ethyl ester

These naming variations reflect different nomenclature systems and historical naming conventions, though all refer to the same chemical entity . In regulatory and safety documentation, these alternative names may appear interchangeably, though the IUPAC name (ethyl 2-ethylbutanoate) is generally preferred for scientific contexts.

Industrial Applications and Uses

Ethyl 2-ethylbutanoate demonstrates remarkable versatility across multiple industries, with applications spanning from food science to chemical manufacturing.

Food and Beverage Industry

In the food industry, ethyl 2-ethylbutanoate serves primarily as a flavoring agent due to its fruity aroma profile . Food scientists and manufacturers incorporate this compound into various products to enhance sensory experiences and improve consumer acceptance. Specific applications include:

-

Flavoring enhancement in candies and confectionery products

-

Aroma development in beverages and soft drinks

-

Flavor profile improvement in baked goods

-

Component in fruit-flavored processed foods

The compound's ability to impart fruity notes makes it particularly valuable in simulating natural fruit flavors in processed food products . Its stability during food processing conditions ensures consistent flavor delivery in the final product.

Fragrance and Cosmetic Applications

The pleasant aromatic properties of ethyl 2-ethylbutanoate make it a valued ingredient in the fragrance industry . Perfumers utilize this compound to:

-

Create fruity notes in perfume compositions

-

Enhance the olfactory profile of cosmetic products

-

Develop signature scents for personal care items

-

Formulate long-lasting fragrance elements in various consumer products

The compound contributes to the complex aroma profiles of many commercial perfumes and cosmetics, often working synergistically with other fragrance components to create distinctive sensory experiences .

Industrial Solvent Applications

Beyond sensory applications, ethyl 2-ethylbutanoate functions effectively as an industrial solvent . Its chemical properties enable it to:

-

Dissolve various organic compounds efficiently

-

Function as a carrier in paint and coating formulations

-

Facilitate application properties in industrial coatings

-

Serve as a processing aid in manufacturing operations

These solvent properties are particularly valuable in the paint and coatings industry, where effective dissolution of pigments and resins is essential for product performance .

Chemical Synthesis and Laboratory Use

In chemical manufacturing and laboratory settings, ethyl 2-ethylbutanoate serves as:

-

A precursor in the synthesis of other ester derivatives

-

A building block for more complex organic molecules

-

A model compound for studying esterification reactions

-

A reference standard in analytical chemistry

Its relatively simple structure and predictable reactivity make it useful for both educational demonstrations and sophisticated research applications . Additionally, the compound is utilized in industrial and scientific research contexts where its established properties provide reliable experimental outcomes .

Aromatherapy and Therapeutic Applications

The aromatic properties of ethyl 2-ethylbutanoate have found applications in aromatherapy products . Within this domain, the compound contributes to:

-

Essential oil blends designed for relaxation

-

Aromatherapeutic preparations for mood enhancement

-

Scented products intended to create specific atmospheric effects

-

Natural-inspired therapeutic fragrance compositions

The compound's ability to evoke positive sensory experiences makes it valuable in products designed to enhance wellbeing through olfactory stimulation .

Research Developments and Scientific Findings

Scientific investigation into ethyl 2-ethylbutanoate continues to expand our understanding of its properties and potential applications.

Flavor Chemistry Research

Recent research in flavor chemistry has focused on understanding the sensory perception of ethyl 2-ethylbutanoate in complex food matrices. Studies have examined:

-

Threshold detection levels in various food systems

-

Synergistic effects with other flavor compounds

-

Stability during different food processing conditions

-

Consumer preference patterns related to its presence in foods

These investigations contribute to more effective and precise application of the compound in food product development . Sensory scientists continue to explore the relationship between chemical structure and flavor perception, with ethyl 2-ethylbutanoate serving as an important model compound.

Analytical Method Development

Analytical chemists have developed sophisticated methods for detecting and quantifying ethyl 2-ethylbutanoate in various matrices:

-

Gas chromatography-mass spectrometry (GC-MS) protocols

-

Solid-phase microextraction techniques

-

Headspace analysis methodologies

-

Quality control procedures for industrial applications

These analytical developments ensure accurate identification and quantification of the compound in research, quality control, and regulatory compliance contexts.

Structure-Activity Relationship Studies

Structure-activity relationship studies have examined how the specific molecular structure of ethyl 2-ethylbutanoate relates to its sensory and physical properties. Research has investigated:

-

The influence of the 2-ethyl substituent on aroma characteristics

-

Comparative studies with structurally similar esters

-

Structure-based predictions of sensory properties

-

Molecular modeling of receptor interactions

These studies enhance our fundamental understanding of how structural features contribute to the compound's distinctive properties and functions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume